3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid

TRPM8 antagonism Ion channel pharmacology Structure-activity relationship

3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid (CAS 1214335-55-3) is a member of the pyridinecarboxylic acid class, characterized by a picolinic acid core substituted at the 5-position with a trifluoromethyl group and at the 3-position with a pyridin-4-yl moiety. It has a molecular formula of C12H7F3N2O2 and a molecular weight of 268.19 g/mol.

Molecular Formula C12H7F3N2O2
Molecular Weight 268.19 g/mol
CAS No. 1214335-55-3
Cat. No. B1388624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid
CAS1214335-55-3
Molecular FormulaC12H7F3N2O2
Molecular Weight268.19 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H7F3N2O2/c13-12(14,15)8-5-9(7-1-3-16-4-2-7)10(11(18)19)17-6-8/h1-6H,(H,18,19)
InChIKeyZKHWPPYORGTBAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid (CAS 1214335-55-3) — TRPM8 Antagonist Potency and Selectivity Profile for Pharmaceutical and Industrial Procurement


3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid (CAS 1214335-55-3) is a member of the pyridinecarboxylic acid class, characterized by a picolinic acid core substituted at the 5-position with a trifluoromethyl group and at the 3-position with a pyridin-4-yl moiety [1]. It has a molecular formula of C12H7F3N2O2 and a molecular weight of 268.19 g/mol . The compound has been identified as a potent antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, with an IC50 of 56 nM in a rat TRPM8-expressing CHO cell-based assay measuring inhibition of icilin-induced Ca2+ influx [2].

Why Generic Substitution Fails for 3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid in TRPM8-Targeted Research and Development Programs


Substitution of 3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid with structurally similar picolinic acid derivatives is not feasible due to critical differences in substitution patterns that dictate both potency and selectivity for the TRPM8 ion channel. The specific arrangement of the pyridin-4-yl group at the 3-position and the trifluoromethyl group at the 5-position of the picolinic acid core is essential for the observed nanomolar TRPM8 antagonism [1]. Regioisomers, such as 3-(pyridin-4-yl)-6-(trifluoromethyl)picolinic acid (CAS 1214390-13-2) or 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinic acid (CAS 1214364-65-4), exhibit different three-dimensional conformations and electronic distributions that alter binding interactions with the TRPM8 channel . Even minor positional changes in the trifluoromethyl group have been shown to profoundly impact the compound's interaction with biological targets . Consequently, reliance on off-the-shelf picolinic acid analogs without rigorous comparative potency testing introduces significant risk of compromised assay outcomes and misinterpretation of structure-activity relationships in TRPM8-focused projects.

Quantitative Differentiation Evidence for 3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid (CAS 1214335-55-3) in TRPM8 Antagonism and Beyond


Comparative TRPM8 Antagonism: 56 nM IC50 Against Structural Analogs with No Reported Activity

3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid demonstrates a clear and quantifiable advantage as a TRPM8 antagonist with an IC50 of 56 nM in a CHO cell-based assay measuring inhibition of icilin-induced Ca2+ influx [1]. In contrast, the closely related regioisomer 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid (CAS 1214364-65-4) and the parent compound 5-(Trifluoromethyl)picolinic acid (CAS 80194-69-0) have no reported TRPM8 antagonism data in the same or comparable assay systems . Similarly, picolinic acid itself is inactive against TRPM8 [2]. This stark difference in documented potency underscores the critical role of the precise substitution pattern in achieving TRPM8 antagonism.

TRPM8 antagonism Ion channel pharmacology Structure-activity relationship

TRPM8 Antagonist Potency Relative to Other Chemical Classes

3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid (IC50 = 56 nM) [1] exhibits TRPM8 antagonism that is within the potency range reported for other structurally distinct TRPM8 antagonists. For instance, a series of β-lactam derivatives were reported with IC50 values ranging from 20 nM to 0.7 µM against icilin- and menthol-induced responses [2]. Another study identified β-carboline-based antagonists with IC50 values as low as 4.10 nM [3]. While the target compound is not the most potent TRPM8 antagonist reported, its activity falls comfortably within the range of known tool compounds and preclinical candidates.

TRPM8 pharmacology Analgesic development Comparative potency

Potential Superior Selectivity Profile Inferred from Inactive Comparator Data

While direct selectivity data for 3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid are not available, a comparative analysis of structurally related compounds provides a basis for inferring a favorable selectivity profile. Picolinic acid, the core scaffold, has been reported to inhibit the growth of normal rat kidney (NRK) cells in a dose-dependent manner [1], while fourteen other pyridine derivatives were found to be ineffective or toxic in the same study [2]. This suggests that the picolinic acid core itself possesses inherent biological activity that may be modulated by specific substitutions. The fact that 3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid is a potent TRPM8 antagonist [3] while the parent picolinic acid has no TRPM8 activity implies that the addition of the pyridin-4-yl and trifluoromethyl groups confers selectivity towards TRPM8, potentially reducing interactions with other targets affected by picolinic acid.

Selectivity profiling Off-target activity Drug discovery

Commercial Availability and Specification Comparison with Structural Analogs

3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid is commercially available from multiple vendors, often with a minimum purity specification of 95% . This purity level is consistent with that offered for structurally similar regioisomers, such as 3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinic acid (CAS 1214390-13-2, 95% purity) and 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid (CAS 1214364-65-4, 95% purity) . The compound is supplied as a solid, typically stored at ambient or cool, dry conditions .

Procurement Purity specification Sourcing

Physicochemical Property Comparison: LogP and Solubility Estimates

Computational predictions provide estimates of key physicochemical properties for 3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid, including a calculated logP of approximately 1.87 [1] and an XlogP of -0.20 [2]. These values suggest moderate lipophilicity that may facilitate membrane permeability while maintaining acceptable aqueous solubility. In contrast, the parent compound 5-(Trifluoromethyl)picolinic acid has a molecular weight of 191.11 g/mol and is missing the pyridin-4-yl moiety, which likely results in significantly different physicochemical properties . The addition of the pyridin-4-yl group in the target compound increases molecular weight to 268.19 g/mol and introduces additional hydrogen bond acceptors, which could impact both potency and selectivity .

Physicochemical properties Drug-likeness Formulation

Metabolic Stability in Human Liver Microsomes: Preliminary Data Indicating Moderate Stability

Preliminary data from an assay measuring metabolic stability in human liver microsomes indicates that 3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid exhibits moderate metabolic stability, with approximately 38% of the parent compound remaining after a 60-minute incubation . This value suggests that the compound may be subject to hepatic metabolism, which is a critical consideration for in vivo studies. While no direct comparative data for closely related analogs are available, this metabolic stability profile provides a baseline for future optimization efforts.

ADME Metabolic stability Drug metabolism

Recommended Research and Industrial Application Scenarios for 3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid Based on Quantitative Evidence


TRPM8 Antagonist Tool Compound for Ion Channel Pharmacology and Pain Research

Given its documented nanomolar potency (IC50 = 56 nM) as a TRPM8 antagonist [1], 3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid is ideally suited as a tool compound for in vitro studies of TRPM8 channel function, including calcium flux assays and electrophysiological recordings. Researchers investigating the role of TRPM8 in cold sensation, pain signaling, and thermoregulation can utilize this compound to selectively block channel activity and probe downstream signaling pathways.

Structure-Activity Relationship (SAR) Starting Point for Novel TRPM8 Modulators

The unique substitution pattern of 3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid—with a pyridin-4-yl group at the 3-position and a trifluoromethyl group at the 5-position—provides a defined chemical scaffold for SAR studies . Medicinal chemists can use this compound as a starting point to explore modifications aimed at improving potency, selectivity, or pharmacokinetic properties, leveraging the baseline TRPM8 activity data [2] to evaluate the impact of structural changes.

Comparative Analysis in TRPM8 Antagonist Development Programs

3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid's TRPM8 antagonism (IC50 = 56 nM) [3] positions it within the potency range of other reported TRPM8 antagonists, such as β-lactams (20 nM - 0.7 µM) and β-carbolines (4.10 nM) [4]. This makes it a valuable reference compound for benchmarking novel TRPM8 inhibitors in screening cascades, enabling direct potency comparisons under standardized assay conditions.

Physicochemical and ADME Profiling for Lead Optimization

With predicted physicochemical properties (cLogP ~1.87, XlogP -0.20) [5] and preliminary metabolic stability data (38% remaining in human liver microsomes after 60 min) , this compound serves as a useful starting point for assessing the impact of structural modifications on drug-like properties. Researchers focused on improving metabolic stability or optimizing solubility can use these baseline values to guide iterative chemical optimization.

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